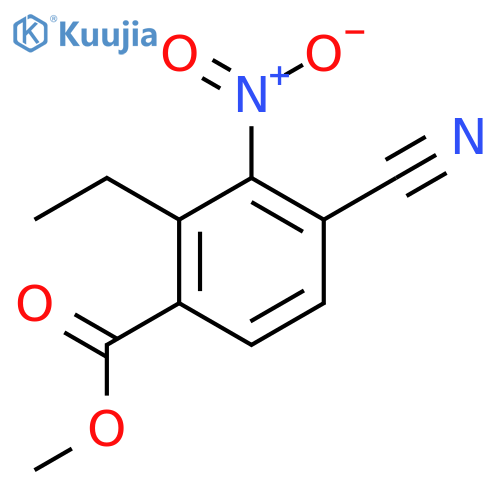

Cas no 1807293-29-3 (Methyl 4-cyano-2-ethyl-3-nitrobenzoate)

Methyl 4-cyano-2-ethyl-3-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-cyano-2-ethyl-3-nitrobenzoate

-

- インチ: 1S/C11H10N2O4/c1-3-8-9(11(14)17-2)5-4-7(6-12)10(8)13(15)16/h4-5H,3H2,1-2H3

- InChIKey: YWLMIGIINNAUQI-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1C=CC(C#N)=C(C=1CC)[N+](=O)[O-])=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 354

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 95.9

Methyl 4-cyano-2-ethyl-3-nitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010002458-1g |

Methyl 4-cyano-2-ethyl-3-nitrobenzoate |

1807293-29-3 | 97% | 1g |

$1504.90 | 2023-09-03 |

Methyl 4-cyano-2-ethyl-3-nitrobenzoate 関連文献

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

Methyl 4-cyano-2-ethyl-3-nitrobenzoateに関する追加情報

Methyl 4-cyano-2-ethyl-3-nitrobenzoate (CAS No. 1807293-29-3): A Comprehensive Overview

Methyl 4-cyano-2-ethyl-3-nitrobenzoate (CAS No. 1807293-29-3) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various scientific applications, particularly in the synthesis of complex molecules and the development of novel therapeutic agents.

The molecular structure of Methyl 4-cyano-2-ethyl-3-nitrobenzoate consists of a benzoate ester moiety linked to a nitro group and a cyano group, with an ethyl substituent at the second carbon position. This arrangement imparts distinct chemical reactivity, making it a valuable intermediate in organic synthesis. The presence of both electron-withdrawing and electron-donating groups enhances its versatility in chemical transformations, enabling its use in a wide range of synthetic protocols.

In recent years, Methyl 4-cyano-2-ethyl-3-nitrobenzoate has been extensively studied for its potential applications in medicinal chemistry. Its structural features make it an attractive candidate for the development of bioactive molecules. Researchers have explored its utility in synthesizing derivatives with enhanced pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The nitro and cyano groups are particularly significant, as they can be further functionalized to introduce additional biological targets.

One of the most compelling aspects of Methyl 4-cyano-2-ethyl-3-nitrobenzoate is its role in the synthesis of heterocyclic compounds. Heterocycles are fundamental structural motifs in many pharmaceuticals due to their ability to mimic natural products and interact with biological targets effectively. The compound's framework can be modified to create diverse heterocyclic structures, which are then investigated for their biological efficacy. This adaptability has made it a staple in synthetic chemists' toolkits.

Recent advancements in computational chemistry have further highlighted the importance of Methyl 4-cyano-2-ethyl-3-nitrobenzoate. Molecular modeling studies have demonstrated its potential as a scaffold for drug discovery programs. By leveraging computational methods, researchers can predict the binding affinity of various derivatives to target proteins, thereby accelerating the drug development process. This approach has been particularly useful in identifying lead compounds for further optimization.

The pharmaceutical industry has also shown interest in Methyl 4-cyano-2-ethyl-3-nitrobenzoate due to its potential as a precursor for active pharmaceutical ingredients (APIs). The compound's reactivity allows for the introduction of diverse functional groups, which can be tailored to meet specific pharmacological requirements. For instance, it has been used to synthesize novel kinase inhibitors and protease inhibitors, which are critical in treating various diseases.

In addition to its pharmaceutical applications, Methyl 4-cyano-2-ethyl-3-nitrobenzoate finds utility in materials science. Its unique electronic properties make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to absorb and emit light across specific wavelengths has been exploited to develop advanced optoelectronic materials.

The synthesis of Methyl 4-cyano-2-ethyl-3-nitrobenzoate is another area where significant research has been conducted. Efficient synthetic routes have been developed to produce this compound on an industrial scale while maintaining high purity standards. These methods often involve multi-step organic transformations that highlight the compound's reactivity and versatility.

Economic considerations also play a role in the production and utilization of Methyl 4-cyano-2-ethyl-3-nitrobenzoate. The demand for high-quality intermediates like this one continues to grow as pharmaceutical companies seek innovative solutions for drug development. The compound's cost-effectiveness and scalability make it an attractive option for large-scale manufacturing processes.

The environmental impact of producing and using Methyl 4-cyano-2-ethyl-3-nitrobenzoate is another important consideration. Researchers are exploring greener synthetic methods that minimize waste and reduce energy consumption. These efforts align with broader trends in sustainable chemistry aimed at reducing the ecological footprint of chemical manufacturing.

In conclusion, Methyl 4-cyano-2-ethyl-3-nitrobenzoate (CAS No. 1807293-29-3) is a multifaceted compound with significant applications across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in organic synthesis, while its potential as a precursor for bioactive molecules positions it as a key player in pharmaceutical research. As scientific understanding continues to evolve, the applications of this compound are likely to expand even further.

1807293-29-3 (Methyl 4-cyano-2-ethyl-3-nitrobenzoate) 関連製品

- 2026076-56-0(3-Piperidinecarboxylic acid, 3-methoxy-, 1,1-dimethylethyl ester)

- 142034-80-8(2-{(1S,2S)-2-aminocyclohexyloxy}acetic acid hydrochloride)

- 72925-16-7((3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)

- 113872-16-5(1H-Imidazole-5-propanoic Acid Hydrazide)

- 107855-60-7(1,3-Dimethyl 2-(3-chlorophenyl)propanedioate)

- 2229584-21-6(1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene)

- 941892-19-9(N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide)

- 2137615-75-7(Propanoic acid, 2,2-difluoro-3-[(phenylmethyl)propylamino]-, hydrazide)

- 119120-22-8(4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde)

- 2012210-38-5(4-(2-chlorothiophen-3-yl)methyloxolan-3-ol)